molecular formula C7H3BrN4S B2384862 8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine CAS No. 1951440-74-6

8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine

Cat. No. B2384862
CAS RN: 1951440-74-6
M. Wt: 255.09
InChI Key: AYILOHRZXJFNIJ-UHFFFAOYSA-N
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Description

“8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine” is a derivative of thienopyrimidine . Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities and have been studied for their anticancer effects through the inhibition of various enzymes and pathways .


Synthesis Analysis

The synthesis of thienopyrimidine derivatives involves different methods . For instance, by refluxing the 8-chloro derivatives of pyrido[3′,2′:4,5]thieno(furo)[3,2-d]pyrimidines with various amines, the relevant pyrido[3′,2′:4,5]thieno(furo)[3,2-d]pyrimidin-8-amines were obtained .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques like 1H NMR and 13C NMR. For instance, a related compound was analyzed and found to have the following NMR spectrum: 1H NMR spectrum, δ, ppm: 2.44 s (3H, CH3), 6.83 d (1H, J = 7.9 Hz, CH, thiophene), 7.16 d (1H, J = 7.9 Hz, CH, thiophene), 7.51–7.60 m (2H, CH, pyridine), 8.14 d (1H, J = 4.3 Hz, CH, pyridine), 8.98 s (1H, NH). 13C NMR spectrum, δ, ppm: 16.88, 108.07, 115.54, 120.50, 122.85, 124.34, 138.65, 144.19, 152.55, 154.35, 160.40, 170.70 .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and depend on the specific conditions and reactants used. For instance, the cyclization of some amines under the action of phosphorus oxychloride led to the formation of new heterorings: imidazo[1,2-c]pyrimidine and pyrimido[1,2-c]pyrimidine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, a related compound was found to be a white solid with a yield of 80% and a melting point of 121–122°C .

Scientific Research Applications

Antimicrobial and Anticancer Evaluation

Research indicates that derivatives of thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine, similar to 8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine, have been synthesized and tested for their antimicrobial and anticancer activities. For instance, certain compounds in this class demonstrated excellent activity against gram-positive and gram-negative bacteria. Additionally, specific compounds showed promising anticancer activity, particularly against HepG-2 and MCF-7 cell lines (Gomha, Abbas, Elneairy, Elaasser, & Mabrouk, 2015).

Synthesis and Structural Elucidation for Antimicrobial Activity

A series of new thieno[2,3-d]pyrimidine derivatives containing 1,2,4-triazoles and thiophenes were synthesized, structurally elucidated, and tested for antimicrobial activity. These compounds exhibited significant antibacterial and antifungal activities, comparable to standard drugs (Prabhakar et al., 2016).

Biological Studies of Novel Thieno[2,3-d]pyrimidines

Research focusing on 2-unsubstituted thieno[2,3-d]pyrimidines, which are structurally related to this compound, revealed the synthesis of various derivatives using thermal and microwave irradiation techniques. These compounds were characterized and examined for biological activity (Al-Taisan, Al-Hazimi, & Al-Shihry, 2010).

Synthesis for Antimicrobial Activities

The synthesis of novel fused pyrimidines and thienopyrimidine derivatives was reported, focusing on their antimicrobial activities. This research provides insights into the potential of these compounds for developing new antimicrobial agents (Hossain & Bhuiyan, 2009).

Ring Rearrangement and Diversification

Studies have been conducted on 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, related to the this compound, exploring their ring rearrangement and further diversification. This research is significant for understanding the chemical properties and potential applications of these compounds in various scientific domains (Tang, Wang, Li, & Wang, 2014).

Future Directions

The future directions in the research of “8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine” and related compounds could involve further exploration of their anticancer effects, development of more efficient synthesis methods, and investigation of their other potential therapeutic applications .

properties

IUPAC Name

11-bromo-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN4S/c8-5-1-4-6-11-10-3-12(6)2-9-7(4)13-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYILOHRZXJFNIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C3=NN=CN3C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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